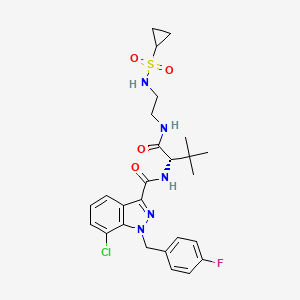
Adsb-fub-187
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADSB-FUB-187 is an indazole-based synthetic cannabinoid. It is known for its potent agonistic activity at the CB1 receptor, with a binding affinity of Ki = 0.09 nM and an EC50 of 1.09 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADSB-FUB-187 involves several key steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Functionalization of the Indazole Ring: The indazole ring is then functionalized with a carboxamide group at the 3-position. This is typically achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Introduction of the Fluorobenzyl Group: The 1-position of the indazole ring is substituted with a fluorobenzyl group via a nucleophilic substitution reaction.
Attachment of the Cyclopropylsulfonylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ADSB-FUB-187 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the functional groups on the indazole ring, potentially altering its activity.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride and various alkyl halides are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological profiles.
Scientific Research Applications
ADSB-FUB-187 has been extensively studied for its applications in several scientific fields:
Chemistry: It serves as a model compound for studying the structure-activity relationships of synthetic cannabinoids.
Biology: The compound is used to investigate the biological effects of CB1 receptor agonists, including their impact on cellular signaling pathways.
Medicine: this compound is explored for its potential therapeutic applications, such as pain management and neuroprotection.
Mechanism of Action
ADSB-FUB-187 exerts its effects primarily through its agonistic activity at the CB1 receptor. Upon binding to the receptor, it activates the associated G-protein, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This activation triggers various downstream signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
- AB-FUBINACA
- ADB-FUBINACA
- ADB-5’F-BUTINACA
- ADB-5’Br-PINACA
- MDMB-5’Br-BUTINACA
Uniqueness
ADSB-FUB-187 is unique due to its exceptionally high binding affinity for the CB1 receptor, making it one of the most potent synthetic cannabinoids in its class. While other compounds may have similar structures, the specific functional groups and their positions on the indazole ring contribute to its distinct pharmacological profile .
Properties
CAS No. |
1185283-97-9 |
|---|---|
Molecular Formula |
C26H31ClFN5O4S |
Molecular Weight |
564.1 g/mol |
IUPAC Name |
7-chloro-N-[(2S)-1-[2-(cyclopropylsulfonylamino)ethylamino]-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C26H31ClFN5O4S/c1-26(2,3)23(25(35)29-13-14-30-38(36,37)18-11-12-18)31-24(34)21-19-5-4-6-20(27)22(19)33(32-21)15-16-7-9-17(28)10-8-16/h4-10,18,23,30H,11-15H2,1-3H3,(H,29,35)(H,31,34)/t23-/m1/s1 |
InChI Key |
UANJTRHQSBHCID-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCCNS(=O)(=O)C1CC1)NC(=O)C2=NN(C3=C2C=CC=C3Cl)CC4=CC=C(C=C4)F |
Canonical SMILES |
CC(C)(C)C(C(=O)NCCNS(=O)(=O)C1CC1)NC(=O)C2=NN(C3=C2C=CC=C3Cl)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















